molecular formula C18H38ClNO B14589726 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride CAS No. 61515-44-4

3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride

Cat. No.: B14589726
CAS No.: 61515-44-4
M. Wt: 320.0 g/mol
InChI Key: KTGDRQVROUKVJF-UHFFFAOYSA-N
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Description

3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Attachment of the Decyl Group: The decyl group can be introduced via alkylation reactions using decyl halides or decyl tosylates.

    Formation of the Propanol Side Chain: The propanol side chain can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyl group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or ethers.

Scientific Research Applications

3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride is not well-documented. piperidine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The decyl group may influence the compound’s lipophilicity and membrane permeability, potentially affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminopiperidin-1-yl)propan-1-ol;dihydrochloride: This compound has an amino group instead of a decyl group, which can significantly alter its chemical properties and applications.

    3-(4-Methylpiperazin-1-yl)propan-1-ol;hydrochloride:

Uniqueness

The presence of the decyl group in 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride makes it unique compared to other piperidine derivatives. The decyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.

Properties

CAS No.

61515-44-4

Molecular Formula

C18H38ClNO

Molecular Weight

320.0 g/mol

IUPAC Name

3-(4-decylpiperidin-1-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C18H37NO.ClH/c1-2-3-4-5-6-7-8-9-11-18-12-15-19(16-13-18)14-10-17-20;/h18,20H,2-17H2,1H3;1H

InChI Key

KTGDRQVROUKVJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCN(CC1)CCCO.Cl

Origin of Product

United States

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